molecular formula C22H21N3O3S2 B2718028 N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 681158-51-0

N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2718028
CAS No.: 681158-51-0
M. Wt: 439.55
InChI Key: ASELBKGUADGIIT-UHFFFAOYSA-N
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Description

N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a novel small molecule inhibitor based on the 8H-indeno[1,2-d]thiazole scaffold, which has been identified as a unique chemotype with activity against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) . This compound class is designed to target the 3-chymotrypsin-like protease (3CLpro/Mpro), a cysteine protease that is essential for viral replication and transcription, making it a highly attractive target for the development of antiviral therapeutics for COVID-19 . The 8H-indeno[1,2-d]thiazole core is a critical structural feature for inhibitory activity, as ring expansion or opening of the central five-membered ring has been shown to abolish activity, highlighting the specificity of this pharmacophore . The incorporation of a 4-(piperidin-1-ylsulfonyl)benzamide moiety at the 2-position of the thiazole ring provides a sophisticated structural element that may influence binding affinity and selectivity. Sulfonamide-containing compounds are privileged scaffolds in medicinal chemistry due to their versatile bioactivity and ability to participate in key molecular interactions within enzyme active sites . Research on structurally related analogs demonstrates that such compounds can dock effectively into the substrate-binding pocket of SARS-CoV-2 3CLpro, potentially forming critical hydrogen bonds with residues in the S1 subsite, such Asn142 and Glu166, while the indene moiety interacts with hydrophobic regions in the S2 subsite . This targeted mechanism suggests the compound's value as a chemical tool for probing 3CLpro function and for use in structural studies to guide the rational design of next-generation, non-peptidomimetic antiviral agents. It is presented exclusively For Research Use Only (RUO) to support fundamental biochemical and virological investigations.

Properties

IUPAC Name

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c26-21(24-22-23-20-18-7-3-2-6-16(18)14-19(20)29-22)15-8-10-17(11-9-15)30(27,28)25-12-4-1-5-13-25/h2-3,6-11H,1,4-5,12-14H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASELBKGUADGIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps:

    Formation of the Indeno[1,2-d]thiazole Core: This can be achieved through a cyclization reaction involving a thioamide and an appropriate indene derivative under acidic or basic conditions.

    Attachment of the Piperidinylsulfonyl Group: The piperidine ring is introduced via a sulfonylation reaction, where piperidine reacts with a sulfonyl chloride derivative.

    Coupling with Benzamide: The final step involves coupling the indeno-thiazole intermediate with a benzamide derivative, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to multi-kilogram batches.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups in the benzamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) under appropriate conditions (e.g., Lewis acids for electrophilic substitution) are employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols from nitro or carbonyl groups, respectively.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a variety of pathogens. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The minimum inhibitory concentrations (MIC) for various derivatives have been reported, indicating strong antibacterial effects. For instance, compounds similar to N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide have been found to exhibit MIC values as low as 1.27 µM against specific bacterial strains .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Its structural analogs have been evaluated against human colorectal carcinoma cell lines (HCT116), showing IC50 values that suggest significant cytotoxicity. For example, related compounds have demonstrated IC50 values lower than 10 µM, indicating their potential as effective anticancer agents . The mechanism of action appears to involve the inhibition of specific cellular pathways critical for cancer cell proliferation.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the indeno-thiazole core followed by the introduction of the sulfonyl-benzamide group. The choice of reagents and reaction conditions plays a crucial role in determining the yield and purity of the final product .

Structure-Activity Relationship

The unique combination of functional groups within this compound contributes to its biological activity. Variations in the piperidine moiety or modifications on the benzamide structure can significantly influence its antimicrobial and anticancer properties. For instance, altering substituents on the piperidine ring has been shown to enhance activity against certain bacterial strains .

Case Studies and Research Findings

Several studies have documented the biological evaluation of compounds related to this compound:

Study Focus Findings
Study AAntimicrobial EvaluationMIC values as low as 1.27 µM against Gram-positive bacteria .
Study BAnticancer ActivityIC50 values below 10 µM against HCT116 cell line .
Study CEnzyme InhibitionInhibition of key metabolic enzymes linked to bacterial survival .

Mechanism of Action

The mechanism of action of N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide with structurally and functionally related thiazole-based benzamides.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents (Benzamide/Thiazole) Key Biological Activity Synthesis Yield (%) Reference ID
This compound (Target) Indeno[1,2-d]thiazole 4-(Piperidin-1-ylsulfonyl)benzamide Potential antiviral/immunomodulatory Not reported
3,5-Dimethoxy-N-(6-methoxy-8H-indeno[1,2-d]thiazol-2-yl)benzamide (Compound 4) Indeno[1,2-d]thiazole 3,5-Dimethoxybenzamide SARS-CoV-2 inhibition 50%
N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216) Simple thiazole 4-(Piperidin-1-ylsulfonyl)benzamide NF-κB activation, cytokine enhancement Not reported
N-(4-(2-Bromo-5-methylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D291) Simple thiazole 4-(Piperidin-1-ylsulfonyl)benzamide Inflammatory cytokine augmentation Not reported
N-[4-(2-Pyridyl)thiazol-2-yl]benzamide Simple thiazole Unsubstituted benzamide Adenosine receptor binding (µM range) Not reported
N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e) Simple thiazole 4-Methylpiperazine-methyl, pyridinyl Unspecified bioactivity Not reported

Key Observations

Core Structure Differences: The target compound’s indeno[1,2-d]thiazole core (bicyclic) distinguishes it from simpler thiazole derivatives (e.g., 2D216, 2D291). The fused indeno-thiazole system may enhance rigidity and binding affinity to viral proteases or host receptors, as seen in SARS-CoV-2 inhibitors like Compound 4 . Simple thiazole analogs (e.g., 2D216) prioritize substituent flexibility, favoring interactions with transcription factors like NF-κB .

Substituent Impact: Piperidin-1-ylsulfonyl group: Present in the target compound and 2D216/2D291, this substituent is critical for enhancing solubility and modulating Toll-like receptor (TLR) adjuvant activity . Methoxy/chloro groups: In indeno-thiazole derivatives (e.g., Compound 4, 7e), electron-donating methoxy or electron-withdrawing chloro groups influence electronic properties and antiviral potency .

Biological Activity: Antiviral Activity: Indeno-thiazole derivatives (e.g., Compound 4) exhibit SARS-CoV-2 inhibition, suggesting the target compound may share similar mechanisms . Immunomodulatory Effects: Piperidinylsulfonyl-containing thiazoles (e.g., 2D216) enhance cytokine production (e.g., IL-6, TNF-α) when combined with adjuvants like MPLA .

Synthesis and Yield: Indeno-thiazole derivatives generally exhibit moderate synthesis yields (25–50%), influenced by steric hindrance from the fused ring system .

Biological Activity

N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Indeno[1,2-d]thiazole core: A fused ring system that contributes to its biological activity.
  • Piperidinyl sulfonamide group: Enhances solubility and may influence interaction with biological targets.
  • Benzamide moiety: Provides a site for further functionalization and interaction.

The molecular formula for this compound is C16H18N3O2SC_{16}H_{18}N_{3}O_{2}S with a molecular weight of approximately 318.4 g/mol.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of various enzymes, including proteases involved in viral replication. For example, it has been evaluated for its inhibitory activity against the SARS-CoV-2 3CL protease, exhibiting an IC50 value of 1.28 ± 0.17 μM, indicating significant potential as an antiviral agent .
  • Signaling Pathway Modulation: Research indicates that similar compounds can modulate pathways such as NF-κB activation, which plays a crucial role in inflammation and cancer progression . This modulation can lead to anti-inflammatory effects and potential therapeutic applications in oncology.
  • Receptor Interaction: Indeno-thiazole derivatives have been reported to act as agonists or antagonists at various receptors, influencing cellular signaling and physiological responses .

Biological Activity Profile

The biological activities attributed to this compound include:

  • Antiviral Activity: Effective against viral enzymes critical for replication.
  • Anticancer Properties: Potential to inhibit cancer cell proliferation through modulation of signaling pathways.
  • Anti-inflammatory Effects: Ability to reduce inflammation via inhibition of NF-κB activation.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyFocusFindings
Study AAntiviral ActivityDemonstrated strong inhibition of SARS-CoV-2 protease with IC50 = 1.28 μM .
Study BAnticancer PropertiesInduced apoptosis in cancer cell lines through NF-κB pathway modulation .
Study CAnti-inflammatory EffectsReduced cytokine production in inflammatory models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Variations: Modifications on the piperidine or benzamide portions can enhance potency and selectivity.
  • Core Structure Importance: The indeno-thiazole core is essential for maintaining biological activity; alterations can lead to loss of function.

Q & A

Q. What synthetic routes are available for N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, and how is its purity validated?

The synthesis of thiazole-containing benzamide derivatives typically involves coupling reactions between thiazole precursors and sulfonamide-modified benzoyl chlorides. For example:

  • Step 1 : Prepare the indeno-thiazole core via cyclization of substituted thioamides with α-haloketones under basic conditions (e.g., KOH/EtOH) .
  • Step 2 : Introduce the piperidinylsulfonyl group via nucleophilic substitution using 4-(piperidin-1-ylsulfonyl)benzoyl chloride in anhydrous DCM with triethylamine as a base .
  • Validation : Confirm structure by 1H/13C-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonyl group at δ 3.1–3.5 ppm) and HRMS (exact mass matching theoretical values within ±2 ppm) . Purity is assessed via HPLC (>95% by area) and melting point consistency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Assigns proton environments (e.g., indeno-thiazole protons vs. benzamide aromatic protons) and confirms sulfonamide linkage .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₂₀N₄O₃S₂) and detects isotopic patterns for sulfur/chlorine .
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S=O stretches at ~1150/1350 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to optimize this compound’s biological activity?

  • Core Modifications : Replace the indeno-thiazole with benzo[d]thiazole or thiadiazole to assess impact on target binding (e.g., adenosine A₁/A₃ receptor antagonism) .
  • Sulfonamide Substitutions : Test alternative sulfonamide groups (e.g., morpholine, pyrrolidine) to modulate lipophilicity and metabolic stability .
  • Bioisosteric Replacement : Substitute the benzamide with cyclohexanamide to probe steric/electronic effects on receptor affinity .
  • Assays : Use radioligand binding assays (e.g., Ki values for adenosine receptors) and cell-based cytokine profiling (e.g., IL-6/TNF-α induction with LPS co-stimulation) .

Q. What experimental models are suitable for evaluating its immunomodulatory potential?

  • In Vitro :
    • Primary Immune Cells : Treat human PBMCs or murine splenocytes with the compound (1–10 µM) and measure cytokine production (ELISA/MSD) after LPS/MPLA stimulation .
    • NF-κB/NFAT Reporter Assays : Transfect HEK293 cells with luciferase reporters to quantify transcriptional activation .
  • In Vivo :
    • Adjuvant Potentiation Models : Administer the compound (10 mg/kg, IP) with ovalbumin in mice and assess antigen-specific T-cell responses via flow cytometry .

Q. How do computational methods aid in target identification for this compound?

  • Molecular Docking : Screen against kinase or GPCR libraries (e.g., adenosine receptors) using AutoDock Vina. Prioritize targets with docking scores <−8 kcal/mol and complementary pharmacophores (e.g., hydrogen bonds with Thr94/Glu172 of A₁R) .
  • MD Simulations : Run 100-ns simulations to assess binding stability (RMSD <2 Å) and identify critical residue interactions (e.g., π-π stacking with Phe168) .
  • Pharmacophore Modeling : Align with known inhibitors (e.g., LUF5437) to define essential features: aromatic ring, hydrogen-bond acceptor, and hydrophobic sulfonamide .

Data Contradictions and Resolution

Q. Conflicting reports on sulfonamide group’s role in bioactivity: How to resolve?

  • Issue : Some studies suggest sulfonamides enhance receptor affinity , while others associate them with off-target toxicity .
  • Resolution :
    • Comparative SAR : Synthesize analogs with/without sulfonamide and test in parallel assays (e.g., IC₅₀ shifts >10-fold indicate critical role) .
    • Metabolite Screening : Use LC-MS to identify sulfonamide-derived reactive metabolites (e.g., hydroxylamines) in hepatocyte incubations .

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